6-Benzyloxyindole-3-acetonitrile
Overview
Description
CD1530 is a selective retinoic acid receptor gamma (RARγ) agonist. It has been studied for its potential therapeutic applications, particularly in the field of oncology. The compound has shown promise in inhibiting carcinogenesis in various models, making it a significant subject of research in cancer treatment .
Mechanism of Action
Target of Action
6-Benzyloxyindole-3-acetonitrile is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , which makes them a valuable tool for treatment in various biological applications . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes . These changes can include alterations in cell signaling, gene expression, and metabolic pathways .
Biochemical Pathways
Indole and its derivatives are derived from the metabolism of tryptophan by gut microorganisms . Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .
Pharmacokinetics
The bioavailability of indole derivatives can be influenced by various factors, including their chemical structure, the route of administration, and the individual’s metabolic rate .
Result of Action
Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific characteristics of the individual’s metabolism . .
Biochemical Analysis
Biochemical Properties
6-Benzyloxyindole-3-acetonitrile is an indole derivative . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Cellular Effects
Indole-3-acetonitrile, a related compound, has been found to have effects on neuroblastoma cells, suggesting a potential association between indole-3-acetonitrile and cancer progression
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Indole-3-acetic acid (IAA), a related compound, is known to be involved in various biological activities. IAA is produced by bacteria and is involved in improving bacterial stress tolerance and promoting plant growth
Metabolic Pathways
Indole-3-acetic acid (IAA), a related compound, is known to be involved in various metabolic pathways
Transport and Distribution
It is known that auxin levels, including those of related compounds like indole-3-acetic acid (IAA), are tightly regulated via de novo synthesis, transport, and conversion from its conjugated forms and precursors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CD1530 involves multiple steps, starting from commercially available precursorsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of CD1530 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
CD1530 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups on CD1530, potentially altering its activity.
Substitution: Substitution reactions, particularly on the aromatic rings, can lead to the formation of new compounds with varied properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and nitration reactions typically involve reagents like chlorine, bromine, and nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
CD1530 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study retinoic acid receptor interactions and to develop new synthetic methodologies.
Biology: Investigated for its role in cell differentiation and apoptosis, particularly in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating cancers, especially those involving the oral cavity and esophagus.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Comparison with Similar Compounds
Similar Compounds
Bexarotene: Another retinoid used in combination with CD1530 for cancer treatment.
Tretinoin: A retinoic acid used in the treatment of acne and acute promyelocytic leukemia.
Isotretinoin: Known for its use in severe acne treatment.
Uniqueness of CD1530
CD1530 is unique due to its high selectivity for RARγ, which makes it particularly effective in targeting specific cancer types. Its ability to induce apoptosis and inhibit carcinogenesis in various models sets it apart from other retinoids .
Properties
IUPAC Name |
2-(6-phenylmethoxy-1H-indol-3-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c18-9-8-14-11-19-17-10-15(6-7-16(14)17)20-12-13-4-2-1-3-5-13/h1-7,10-11,19H,8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHSSPILWGQJSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399013 | |
Record name | 6-Benzyloxyindole-3-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57765-24-9 | |
Record name | 6-(Phenylmethoxy)-1H-indole-3-acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57765-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Benzyloxyindole-3-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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